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Mannose phosphate -

Mannose phosphate

Catalog Number: EVT-10906661
CAS Number:
Molecular Formula: C6H15O10P
Molecular Weight: 278.15 g/mol
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Product Introduction

Source and Classification

Mannose phosphate can be sourced from various biological processes, particularly through enzymatic reactions involving mannose kinases. It is classified under the category of carbohydrates, specifically monosaccharides and their derivatives. In biochemical contexts, it is often categorized as a sugar phosphate, which are essential intermediates in metabolic pathways.

Synthesis Analysis

Methods of Synthesis

Mannose-6-phosphate can be synthesized through several methods:

  1. Enzymatic Synthesis: This method utilizes specific enzymes such as polyphosphate-dependent mannose kinase. The process involves the phosphorylation of mannose using polyphosphates as phosphate donors. Optimal conditions include the presence of magnesium ions to stabilize substrates and enhance reaction rates. Studies have shown that adjusting substrate molar ratios and pH can significantly improve conversion efficiency to over 99% .
  2. Chemoenzymatic Methods: Recent advancements have introduced chemoenzymatic approaches where modified sugar phosphates are synthesized through a combination of chemical and enzymatic processes. This method allows for the creation of various modified forms of mannose phosphates, expanding their utility in research .

Technical Details

The enzymatic synthesis typically occurs under controlled conditions (e.g., pH 8.5, temperature around 30 °C) to optimize enzyme activity and product yield. High-performance liquid chromatography is often employed to monitor the progress of the reaction and quantify the product .

Molecular Structure Analysis

Structure

Mannose phosphate has a molecular formula of C_6H_13O_7P. The structure consists of a six-carbon backbone with hydroxyl groups (-OH) and a phosphate group (-PO_4) attached to one of the carbons, specifically at the C-6 position in mannose-6-phosphate.

Data

The molecular weight of mannose-6-phosphate is approximately 220.14 g/mol. Its structural representation highlights the stereochemistry around the carbon atoms, which is crucial for its biological function.

Chemical Reactions Analysis

Reactions Involving Mannose Phosphate

Mannose phosphate participates in several biochemical reactions:

  1. Phosphorylation Reactions: Mannose can be phosphorylated to form mannose-6-phosphate through the action of kinases.
  2. Dephosphorylation: Enzymes such as alkaline phosphatase can remove the phosphate group from mannose-6-phosphate, reverting it back to mannose.
  3. Glycosylation: Mannose-6-phosphate serves as a substrate for glycosyltransferases, facilitating the addition of carbohydrate moieties to proteins.

Technical Details

These reactions are critical for cellular signaling and metabolism, particularly in lysosomal function where mannose-6-phosphate plays a key role in targeting enzymes to lysosomes .

Mechanism of Action

Process

The mechanism by which mannose-6-phosphate operates primarily involves its interaction with specific receptors on cell membranes, notably the mannose-6-phosphate receptors. Upon binding, these receptors facilitate the internalization of lysosomal enzymes that contain mannose-6-phosphate tags.

Data

This process is essential for maintaining cellular homeostasis and ensuring that enzymes are delivered to their appropriate locations within cells. Disruptions in this mechanism can lead to lysosomal storage diseases due to improper enzyme targeting .

Physical and Chemical Properties Analysis

Physical Properties

Mannose phosphate typically appears as a white crystalline powder. It is soluble in water, which facilitates its biological functions.

Chemical Properties

It exhibits properties characteristic of sugar phosphates:

  • pH Stability: Stable within physiological pH ranges.
  • Reactivity: Reactive towards phosphorylation and dephosphorylation processes.
  • Hydrophilicity: Its phosphate group increases solubility in aqueous environments.

Relevant data indicate that it maintains stability under various conditions conducive to biological activity .

Applications

Mannose phosphate has several scientific applications:

  1. Biochemical Research: Used extensively in studies involving glycoprotein interactions and enzyme targeting.
  2. Therapeutic Development: Investigated for potential roles in treating lysosomal storage disorders by enhancing enzyme delivery systems.
  3. Microarray Technology: Employed in creating glycan microarrays for studying protein-glycan interactions, facilitating advancements in understanding cellular signaling mechanisms .
Introduction to Mannose Phosphate in Biological Systems

Biochemical Significance of Mannose-6-Phosphate (M6P) in Cellular Processes

Lysosomal Enzyme Targeting and Trafficking

The M6P biosynthetic pathway constitutes the principal mechanism ensuring lysosomal hydrolases reach their destination. This process initiates in the endoplasmic reticulum (ER) with the synthesis of soluble lysosomal enzymes bearing N-linked oligosaccharides. Upon vesicular transport to the cis-Golgi network, the oligosaccharides undergo phosphorylation by the GlcNAc-1-phosphotransferase (GNPT) complex, comprising α, β (encoded by GNPTAB), and γ (GNPTG) subunits [2] [7]. GNPT specifically recognizes conformational determinants on lysosomal hydrolases, transferring N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to terminal mannose residues. Subsequent cleavage by N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (NAGPA, or "uncovering enzyme") removes the GlcNAc cap, exposing the M6P recognition signal [7] [10].

M6P-tagged enzymes bind specifically to mannose-6-phosphate receptors (MPRs) in the trans-Golgi network (TGN). Two distinct receptors coordinate this trafficking: the 46-kDa cation-dependent mannose-6-phosphate receptor (CD-MPR) requiring divalent cations for ligand binding, and the larger 300-kDa cation-independent mannose-6-phosphate receptor (CI-MPR), also known as the insulin-like growth factor II receptor (IGF2R) [3] [8]. The CI-MPR contains 15 extracytoplasmic mannose-6-phosphate receptor homology (MRH) domains, with high-affinity M6P binding sites located in domains 3 and 9, and a lower-affinity site in domain 5 [3] [8]. Receptor-ligand complexes are packaged into clathrin-coated vesicles destined for late endosomes. Acidification within this compartment (pH ~6.0) triggers dissociation of enzymes from receptors. While released enzymes proceed to lysosomes, MPRs recycle back to the TGN via the retromer complex [1] [6].

Table 1: Key Components of the Mammalian M6P-Dependent Lysosomal Targeting Pathway

ComponentGene(s)FunctionConsequence of Deficiency
GlcNAc-1-phosphotransferaseGNPTAB, GNPTGCatalyzes transfer of GlcNAc-1-P to mannose residues on lysosomal enzymesMucolipidosis II/III (I-cell disease); hypersecretion of enzymes, lysosomal storage
Uncovering Enzyme (NAGPA)NAGPARemoves GlcNAc cap to expose M6P signalNot fully characterized; impaired enzyme targeting
CI-MPR (IGF2R)IGF2RBinds M6P-bearing ligands at cell surface and TGN; internalizes extracellular ligandsPerinatal lethality, organomegaly, elevated IGF-II; increased cancer susceptibility
CD-MPRMPR46Binds M6P-bearing ligands in TGN (cation-dependent)Milder storage phenotype; partially redundant with CI-MPR
GCAF (TMEM251)TMEM251Activates GNPT via Site-1 Protease (S1P)-mediated cleavageMucolipidosis Type V; defective enzyme phosphorylation, lysosomal dysfunction

Regulation of the M6P Pathway

Recent research reveals sophisticated regulation of M6P biosynthesis. TMEM251, identified through genome-wide CRISPR/Cas9 screens and renamed GNPTAB Cleavage and Activity Factor (GCAF), localizes to the Golgi and is indispensable for GNPT activation. GCAF facilitates proteolytic cleavage of the GNPTAB precursor by Site-1 Protease (S1P) between Lys⁹²⁸ and Asp⁹²⁹, generating the mature, catalytically active α/β heterodimer. GCAF deletion abolishes M6P modification, causing mistargeting of lysosomal enzymes, accumulation of undigested substrates, and compensatory lysosomal biogenesis [5]. Furthermore, reciprocal inhibition occurs between ligands bound to the multifunctional CI-MPR. IGF-II binding reduces affinity for M6P-bearing proteins like β-galactosidase and cathepsin D, likely through steric hindrance or conformational changes impacting distant binding domains [3]. This cross-talk integrates lysosomal biogenesis with growth factor signaling.

Non-Lysosomal Roles of M6P and MPRs

The M6P/CI-MPR system extends beyond lysosomal targeting. The receptor binds diverse non-enzyme ligands at the cell surface via M6P-independent sites, including IGF-II (domains 11 and 13), retinoic acid (site undefined), and the urokinase plasminogen activator receptor (uPAR) [3]. Binding IGF-II initiates receptor-mediated endocytosis and lysosomal degradation of the growth factor, critically modulating its extracellular levels and mitogenic signaling [3] [8]. Retinoic acid binding induces CI-MPR-dependent apoptosis and autophagy [3]. Furthermore, M6P itself acts as a signaling molecule during endoplasmic reticulum (ER) stress. Glycogen-derived M6P accumulates and triggers specific cleavage of lipid-linked oligosaccharides (LLOs, Glc₃Man₉GlcNAc₂-P-P-Dolichol), essential carriers for protein N-glycosylation. This pathway is exploited during viral infection; herpes simplex virus-1 (HSV-1) induces ER stress and M6P accumulation, depleting host LLOs and potentially impairing viral glycoprotein synthesis [9].

Historical Context: Discovery of M6P as a Lysosomal Targeting Signal

Early Observations and the "I-Cell" Breakthrough

The pivotal role of M6P emerged from investigations into a rare, severe lysosomal storage disorder termed Mucolipidosis Type II (MLII), or I-cell disease. In 1969, Leroy and DeMars described fibroblasts from affected patients containing numerous dense inclusions ("inclusion cells" or I-cells). Surprisingly, these cells exhibited dramatically reduced intracellular levels of multiple lysosomal hydrolases (e.g., arylsulfatase A, β-hexosaminidase) while simultaneously secreting these enzymes at elevated levels into the culture medium. This suggested a fundamental defect in intracellular enzyme localization rather than synthesis [4] [8].

Identification of the Phosphomannosyl Recognition System

Building on the I-cell observations, Hickman and Neufeld postulated in 1972 the existence of a "common recognition marker" necessary for lysosomal enzyme targeting. They hypothesized that MLII fibroblasts lacked this marker, leading to enzyme secretion. Biochemical analysis soon revealed that lysosomal enzymes secreted by normal cells contained phosphate in ester linkage to mannose, while those secreted by MLII cells lacked this modification. Furthermore, purified phosphorylated enzymes, but not their non-phosphorylated counterparts, could be endocytosed by fibroblasts via a specific, saturable receptor [8]. This culminated in the definitive identification of mannose-6-phosphate as the key recognition tag by Natowicz et al. (1979) and confirmed by others shortly thereafter. Phosphomannosyl residues on N-linked oligosaccharides were shown to mediate both intracellular sorting and receptor-dependent uptake [3] [8].

Receptor Characterization and Cloning

The search for the M6P receptor(s) led to the purification of two distinct proteins: a smaller, cation-dependent receptor (CD-MPR) and a larger, cation-independent receptor (CI-MPR). Affinity chromatography using M6P-agarose was instrumental in their isolation. Molecular cloning revealed the CD-MPR as a relatively simple type I transmembrane protein with a single extracytoplasmic MRH domain. The CI-MPR cDNA sequence, surprisingly, proved identical to that previously reported for the IGF-II receptor, establishing its dual functionality in ligand internalization and lysosomal enzyme transport [3] [8]. The discovery that CI-MPR deficiency in mice caused perinatal lethality with organomegaly—phenotypes rescued by concomitant IGF-II deficiency—underscored its critical role in growth factor regulation [3].

Therapeutic Exploitation and Enhancement

The elucidation of the CI-MPR's endocytic function provided the scientific foundation for Enzyme Replacement Therapy (ERT) in lysosomal storage diseases (LSDs). Therapeutic enzymes (e.g., imiglucerase for Gaucher disease) rely on their M6P content for uptake via cell surface CI-MPR. However, a major limitation has been the poor M6P content on recombinant enzymes produced in mammalian cell lines (e.g., CHO cells), resulting in suboptimal biodistribution and lysosomal delivery [4] [10]. A transformative breakthrough came with the engineering of a truncated, constitutively active form of GlcNAc-1-phosphotransferase, the S1S3 variant. Co-expression of S1S3 with therapeutic lysosomal enzymes in producer cells dramatically increases enzyme M6P content, leading to substantially enhanced binding to CI-MPR and cellular uptake, paving the way for next-generation ERTs and gene therapies [10].

Evolutionary Conservation of M6P-Dependent Pathways Across Species

Conservation in Deuterostomes and Limited Presence in Invertebrates

The core M6P pathway exhibits remarkable evolutionary conservation, particularly among deuterostomes. Functional homologs of CI-MPR and CD-MPR, capable of binding M6P-modified lysosomal enzymes, have been identified in mammals, birds (chicken), amphibians (Xenopus), and teleost fish (zebrafish) [8]. Zebrafish models lacking GNPTAB or TMEM251 (GCAF) recapitulate human lysosomal storage disease pathologies, including skeletal dysplasia, craniofacial abnormalities, and heart edema, confirming the essential and conserved role of M6P modification [5]. However, the pathway appears absent or significantly divergent in protostomes and lower eukaryotes. Insects (Drosophila melanogaster), nematodes (Caenorhabditis elegans), and fungi (Saccharomyces cerevisiae) lack identifiable MPR homologs and utilize M6P-independent mechanisms (e.g., receptor-mediated endocytosis using different receptors) for lysosomal enzyme sorting [8]. This suggests the M6P pathway arose coincident with or after the deuterostome-protostome split approximately 550-600 million years ago, likely driven by increasing complexity in development and tissue organization requiring precise spatial control of lysosomal degradation.

Domain Shuffling and Functional Diversification of CI-MPR

The evolution of the CI-MPR illustrates adaptive diversification. Its extracytoplasmic region comprises 15 contiguous MRH domains. Phylogenetic analysis suggests these domains arose through repeated gene duplication and divergence events from an ancestral MRH domain progenitor [3] [8]. While domains 3, 5, and 9 retained M6P-binding capability through conservation of key residues (Gln, Arg, Glu, Tyr), other domains acquired novel functions. Notably, domain 11 (and enhancer domain 13) evolved high affinity for IGF-II, linking lysosomal biogenesis to growth factor regulation [3]. This IGF-II binding function is conserved in mammalian CI-MPR but absent in chicken CI-MPR, indicating lineage-specific adaptations. The retention of M6P binding in multiple domains across species underscores its fundamental importance, while domain shuffling enabled the acquisition of species-specific ligand interactions [8].

Pathogen Exploitation of Conserved M6P Components

Viruses and other pathogens have evolved strategies to hijack the conserved M6P pathway, highlighting its importance at the host-pathogen interface. Several viruses utilize M6PRs for cell entry or egress. Herpesviruses, including Varicella Zoster Virus (VZV), require CI-MPR for efficient infection of skin keratinocytes [8]. Recent discoveries show that viruses manipulate the pathway more broadly. The host factor LYSET (Lysosomal Enzyme Trafficking Factor), identified as essential for infection by several viruses (e.g., Vaccinia, SARS-CoV-2), is a critical component required for maintaining GNPT activity and thus functional M6P modification of lysosomal enzymes [2] [7]. Disruption of LYSET or the M6P pathway impairs lysosomal cathepsin function, which some viruses depend upon for processing viral proteins or facilitating endosomal escape. This establishes the M6P pathway as a central hub exploited by diverse pathogens, making it a potential target for broad-spectrum antiviral strategies [2] [7].

Table 2: Evolutionary Features of M6P Pathway Components Across Species

Organism/GroupM6P ModificationMPR HomologsKey Functional FeaturesPhenotype of Deficiency
Mammals (e.g., Human, Mouse)Present (GNPTAB/G, NAGPA)CI-MPR (15 MRH domains), CD-MPRHigh-affinity M6P binding (CI: D3,9; CD), IGF-II binding (CI), Retinoic Acid bindingMLII/MLIII (GNPT); Perinatal lethality, organomegaly (CI-MPR KO); Mild storage (CD-MPR KO)
Birds (Chicken)PresentCI-MPR homologM6P binding conservedNot fully characterized
Teleost Fish (Zebrafish)Present (GNPTAB/G)MPR homologsM6P binding conservedHeart edema, skeletal defects, cartilage malformation (gnptab KO, tmem251 KO)
Insects (Drosophila)AbsentAbsentLysosomal enzyme sorting via alternative receptors (e.g., LERP)Viable with possible trafficking defects
Nematodes (C. elegans)AbsentAbsentSorting mechanisms unclear; Possible role of mannose receptorsViable
Fungi (S. cerevisiae)AbsentAbsentVps10p-dependent sorting to vacuoleViable with vacuolar defects

Properties

Product Name

Mannose phosphate

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;phosphoric acid

Molecular Formula

C6H15O10P

Molecular Weight

278.15 g/mol

InChI

InChI=1S/C6H12O6.H3O4P/c7-1-3(9)5(11)6(12)4(10)2-8;1-5(2,3)4/h1,3-6,8-12H,2H2;(H3,1,2,3,4)/t3-,4-,5-,6-;/m1./s1

InChI Key

NDVRKEKNSBMTAX-MVNLRXSJSA-N

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O.OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O.OP(=O)(O)O

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